N1-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)ethane-1,2-diamine
Description
N1-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)ethane-1,2-diamine is a benzofurazan-derived compound characterized by a nitro-substituted benzoxadiazole core linked to an ethylenediamine chain. Its synthesis typically involves coupling 4-chloro-7-nitrobenzofurazan (NBD-chloride) with ethylenediamine derivatives under mild basic conditions (e.g., THF/EtOH with NaHCO₃) . The compound exhibits strong fluorescence due to the electron-withdrawing nitro group on the benzoxadiazole ring, making it valuable in bioimaging and nanocomposite applications .
Key applications include:
- Nanocomposites: Covalent immobilization onto graphene oxide for bacterial and tumor cell interaction studies .
- Kinase Inhibition: Serving as a precursor in the synthesis of focal adhesion kinase inhibitors (e.g., compound 148 in ) .
- Fluorescent Probes: Structural modifications enable its use in intraoperative imaging (e.g., ovarian cancer probes) .
Properties
IUPAC Name |
N'-(4-nitro-2,1,3-benzoxadiazol-7-yl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O3/c9-3-4-10-5-1-2-6(13(14)15)8-7(5)11-16-12-8/h1-2,10H,3-4,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKWXGUOYYUZCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)ethane-1,2-diamine typically involves the reaction of 4-chloro-7-nitrobenzo[c][1,2,5]oxadiazole with ethane-1,2-diamine. The reaction is carried out in a suitable solvent such as chloroform or dichloromethane under controlled temperature conditions . The product is then purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N1-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Condensation: It can form condensation products with aldehydes and ketones.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under mild to moderate temperature conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions include amino derivatives, substituted oxadiazoles, and various condensation products, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N1-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)ethane-1,2-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N1-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. The nitrobenzo[c][1,2,5]oxadiazole moiety is known to interact with nucleophilic sites in biomolecules, leading to the formation of covalent bonds. This interaction can result in the modulation of biological pathways and the alteration of cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compounds with Varied Aromatic Moieties
Quinoline-Based Analogues
- Examples: Ro 41-3118 (N1-(7-chloroquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine) and its metabolites .
- Structural Differences: Replacement of benzofurazan with a 7-chloroquinoline group.
- Functional Impact: Antimicrobial Activity: Ro 41-3118 and its metabolites show potent antimalarial and antimicrobial properties, attributed to the quinoline moiety’s ability to disrupt heme detoxification in pathogens . Solubility: The chloro-quinoline group enhances lipophilicity, improving membrane permeability compared to the nitrobenzofurazan derivative .
Benzene-Diamine Derivatives
Compounds with Modified Alkyl Chains
Long-Chain Alkyl Derivatives
- Examples :
- Structural Differences : Ethylene chain replaced with C4–C12 alkyl spacers.
- Functional Impact :
Branched Aliphatic Amines
- Examples : DETA, TETA, and PEHA (polyethylene polyamines) .
- Structural Differences: Multiple amino groups in branched configurations.
- Functional Impact: Corrosion Inhibition: Higher amino group density improves metal surface adsorption, outperforming the mono-aminated benzofurazan derivative in industrial applications .
Pyrimidine-Modified Analogues
- Example : N1-(2,5-Dichloropyrimidin-4-yl)-N2-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)ethane-1,2-diamine (148) .
- Structural Differences : Addition of a dichloropyrimidine group.
- Functional Impact: Kinase Inhibition: The pyrimidine moiety enables selective binding to focal adhesion kinase (FAK), with IC₅₀ values in the nanomolar range .
Pyridine-Substituted Derivatives
Data Tables
Table 1: Structural and Functional Comparison of Selected Compounds
Table 2: Solubility and Bioactivity Trends
| Compound Type | Solubility in Water | Key Bioactivity |
|---|---|---|
| Short-chain (e.g., ethane) | Moderate | Fluorescence, cell imaging |
| Long-chain (e.g., dodecane) | Low | Enhanced tumor targeting |
| Quinoline derivatives | Low | Antimicrobial |
| Pyrimidine derivatives | Moderate | Kinase inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
